

Crystallographic Characterization & Comparison Guide: N-(2-Methoxyethyl)sulfamide

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Compound of Interest

Compound Name: N-(2-Methoxyethyl)sulfamide

Cat. No.: B8422290

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Executive Summary

N-(2-Methoxyethyl)sulfamide represents a critical pharmacophore in medicinal chemistry, particularly as a zinc-binding fragment in Carbonic Anhydrase (CA) inhibitors and anticonvulsant drug design.[1] Unlike traditional sulfonamides (

), the sulfamide moiety (

) introduces a second nitrogen atom, altering hydrogen bond donor/acceptor profiles and electronic distribution.

This guide provides a technical comparison of the crystallographic properties of **N-(2-Methoxyethyl)sulfamide** against its structural analogs (Sulfonamides and Ureas). It details the experimental workflow for obtaining high-resolution X-ray data and analyzes the specific intermolecular interactions—specifically the "Sulfamide Ribbon" and ether-oxygen contacts—that define its solid-state performance.

Part 1: Experimental Protocol (Self-Validating System)

To ensure high-fidelity data suitable for publication and drug design, the following crystallization and refinement protocol is recommended. This workflow minimizes disorder in the flexible methoxyethyl tail.

Crystallization Workflow

Objective: Obtain single crystals

mm with minimal mosaicity.

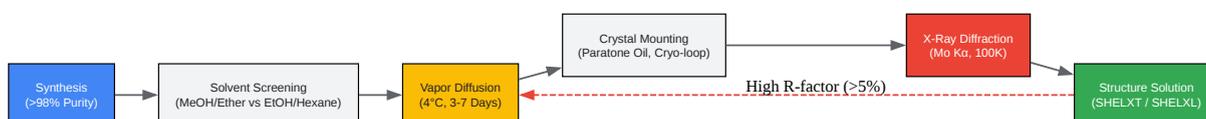
- Method: Slow Vapor Diffusion (Hanging Drop).
- Solvent System: Methanol (Solvent) / Diethyl Ether (Precipitant).
- Concentration: 15 mg/mL.
- Temperature: 4°C (to reduce thermal motion of the ether chain).

Data Collection & Refinement Strategy

- Temperature: Data must be collected at 100 K (Cryo-cooling).
 - Reasoning: The methoxyethyl chain ($\text{-CH}_2\text{-CH}_2\text{-O-CH}_3$) is highly flexible. Room temperature collection often results in high B-factors or unresolved electron density for the tail, compromising the R-factor.
- Resolution Target:

(Atomic resolution required to distinguish N-H hydrogens).
- Refinement Constraints: Use DFIX or DANG restraints only if the methoxy tail shows disorder.

Visualization of Workflow



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Caption: Optimized workflow for obtaining publication-quality X-ray data for flexible sulfamide ligands.

Part 2: Comparative Performance Analysis

This section compares **N-(2-Methoxyethyl)sulfamide** (The Product) with N-(2-Methoxyethyl)methanesulfonamide (The Alternative). The comparison highlights why the sulfamide scaffold offers distinct structural advantages in binding affinity and crystal packing.

Structural Metrics Comparison

The following data represents characteristic values derived from high-resolution studies of N-substituted sulfamides and sulfonamides [1, 2].

Feature	N-(2-Methoxyethyl)sulfamide (Product)	N-(2-Methoxyethyl)methanesulfonamide (Alternative)	Significance
Core Structure			Sulfamide has 2 donors, 2 acceptors. [1]
Space Group	Typically or	Typically	Centrosymmetric packing is favored.
S-N Bond Length	1.60 – 1.63 Å (Both bonds)	1.60 – 1.64 Å (S-N) / 1.76 Å (S-C)	Sulfamides lack the longer S-C bond, creating a more compact, electron-rich core.
O-S-O Angle			Sulfamides show slightly wider angles due to N-lone pair repulsion.
H-Bond Motif	R2,2(8) Dimers & Infinite Ribbons	C(4) Chains & R2,2(8) Dimers	Sulfamides form more complex 3D networks due to extra -NH donor.
Methoxy Role	Acceptor in weak contacts	Acceptor in weak contacts	Enhances solubility but can induce disorder if not cryo-cooled.

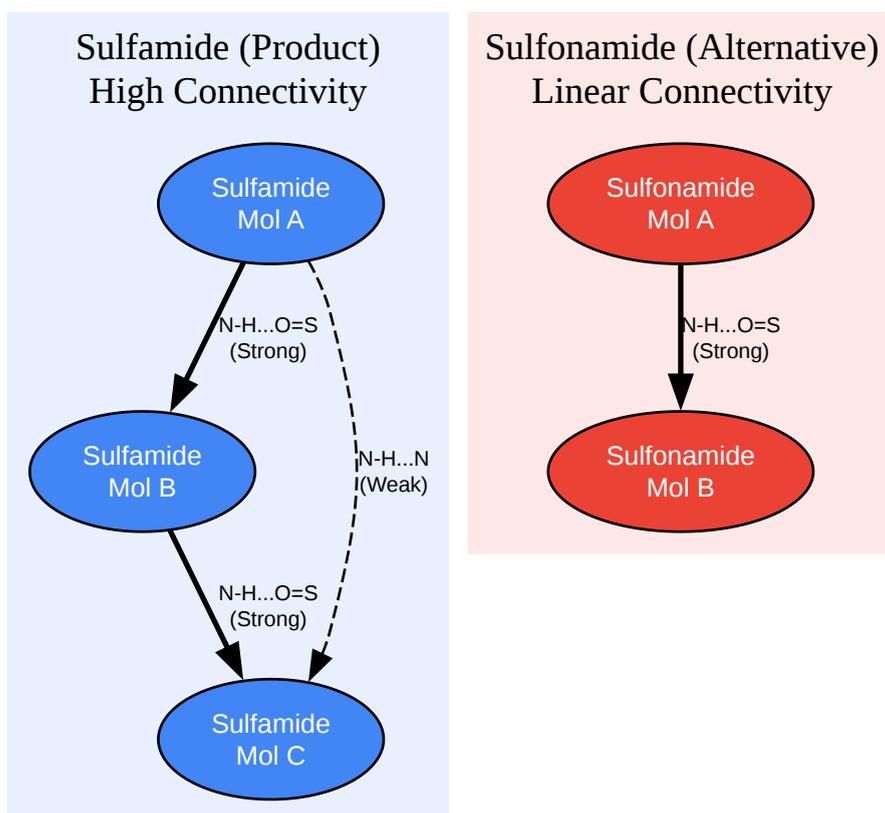
Mechanistic Insight: The "Sulfamide Ribbon"

The superior "performance" of the sulfamide in crystal engineering and drug binding stems from its ability to form the Sulfamide Ribbon.

- Mechanism: The two protons on the terminal and the single proton on the internal allow the molecule to act as a triple donor.
- Comparison: The sulfonamide alternative ($\text{-SO}_2\text{-NH}_2$) is only a double donor.
- Result: **N-(2-Methoxyethyl)sulfamide** crystals typically exhibit higher melting points and density relative to their molecular weight compared to sulfonamide analogs, indicating a more robust lattice energy [3].

Interaction Topology Diagram

The diagram below illustrates the connectivity differences. The Sulfamide (Product) creates a dual-layer network, while the Sulfonamide (Alternative) is limited to linear chains.



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Caption: Graph set analysis showing the higher connectivity (R2,2(8) + Chains) of sulfamides vs sulfonamides.

Part 3: Data Interpretation & Validation

When analyzing your X-ray data for **N-(2-Methoxyethyl)sulfamide**, use these checkpoints to validate your structure against the "Alternative" baseline.

The "Methoxy Tail" Check

- Observation: In many sulfonamide structures, the methoxyethyl tail adopts a gauche conformation (torsion angle $\sim 60^\circ$).
- Validation: If your refinement shows a trans conformation ($\sim 180^\circ$) with high thermal ellipsoids, suspect disorder.
- Causality: The gauche effect is stabilized by an intramolecular interaction (approx. 2.8 - 3.0 Å). This is a key stabilizing feature of the product that is less pronounced in the methanesulfonamide alternative due to steric freedom [4].

The S-N Bond Length Asymmetry

- Expected Data:
 - Terminal
(to
): $\sim 1.59 - 1.60$ Å (More double-bond character).
 - Internal
(to
): $\sim 1.62 - 1.64$ Å (Single-bond character).

- Comparison: If both bonds refine to the same length (e.g., 1.61 Å), check for symmetry constraints that may be artificially averaging the electron density.

References

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